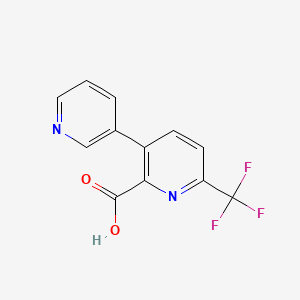

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(10(17-9)11(18)19)7-2-1-5-16-6-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQWOJUNHUCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a key building block in pharmaceutical and materials science research. The proposed pathway is designed for efficiency and scalability, leveraging a strategic Suzuki-Miyaura cross-coupling reaction as the core transformation. We present a detailed retrosynthetic analysis, followed by step-by-step experimental protocols for the synthesis of a key brominated intermediate and its subsequent coupling with pyridine-3-boronic acid. The guide explains the underlying chemical principles, justifies the selection of reagents and conditions, and offers insights into process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented synthetic route to this valuable compound.

Introduction: The Significance of Pyridinyl-Picolinic Acid Scaffolds

The fusion of pyridine and picolinic acid moieties creates a molecular scaffold of significant interest in medicinal chemistry. The pyridine ring often serves as a key pharmacophore, participating in hydrogen bonding and π-stacking interactions with biological targets, while the picolinic acid group acts as a versatile handle for further functionalization or as a bidentate chelating agent for metal ions. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity. Consequently, molecules like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represent a class of compounds with high potential for the development of novel therapeutics and functional materials.

This guide outlines a reliable and efficient two-step synthesis pathway, beginning from a commercially available starting material and proceeding through a stable, easily purified intermediate.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule reveals the most logical disconnection point to be the C-C bond between the picolinic acid and the pyridine ring. This strategy simplifies the molecule into two readily accessible precursors: a halogenated 6-(trifluoromethyl)picolinic acid derivative and a pyridine organometallic species. This approach points directly to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key strategic step due to its high functional group tolerance and well-established reliability.

The chosen precursors are:

-

Intermediate 1: 3-Bromo-6-(trifluoromethyl)picolinic acid. This key intermediate can be synthesized from a commercially available precursor.

-

Reagent: Pyridine-3-boronic acid, which is a widely available and stable coupling partner.

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a two-step process that offers clear advantages in terms of efficiency and purification.

Figure 2: Overall forward synthesis workflow.

Step 1: Synthesis of 3-Bromo-6-(trifluoromethyl)picolinic Acid

This step involves the conversion of a commercially available starting material into the key brominated picolinic acid intermediate. A common and effective method proceeds via a Sandmeyer-type reaction to install the bromide, followed by hydrolysis of a nitrile group.

Experimental Protocol:

-

Diazotization:

-

To a stirred solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction is expected; maintain the temperature below 40 °C with an ice bath.

-

Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.

-

Cool the mixture and extract the product, 2-cyano-6-(trifluoromethyl)pyridine, with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Bromination (Alternative to direct bromination):

-

Self-validating note: Direct bromination of the 2-amino-6-(trifluoromethyl)pyridine can be challenging. The cyanation followed by hydrolysis is often a more reliable route. However, an alternative is direct bromination of the pyridine N-oxide followed by deoxygenation, though this adds steps.

-

-

Hydrolysis:

-

Reflux the crude 2-cyano-3-bromo-6-(trifluoromethyl)pyridine from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH to ~3-4 with a concentrated sodium hydroxide solution. The product, 3-bromo-6-(trifluoromethyl)picolinic acid, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming reaction. The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions, such as catalyst inhibition by the nitrogen atoms in the pyridine rings.

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-6-(trifluoromethyl)picolinic acid | 1.0 | Electrophile |

| Pyridine-3-boronic acid | 1.2 - 1.5 | Nucleophile |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.02 - 0.05 | Palladium Catalyst |

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base (to activate the boronic acid) |

| 1,4-Dioxane / Water (e.g., 4:1) | - | Solvent System |

Experimental Protocol:

-

Reaction Setup:

-

To a reaction vessel, add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), pyridine-3-boronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Solvent and Catalyst Addition:

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq).

-

-

Reaction:

-

Heat the mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Add water and adjust the pH to ~8-9 with a basic solution to dissolve any unreacted starting acid.

-

Wash with an organic solvent like ethyl acetate to remove non-polar impurities.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Scientific Rationale and Mechanistic Insight

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The choice of a phosphine ligand like PPh₃ or dppf is crucial as it stabilizes the palladium center and facilitates the different steps of the cycle.

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinic acid derivative.

-

Transmetalation: The organic group from the activated boronic acid (the boronate complex formed with the base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.

The use of an aqueous base (K₂CO₃) and a co-solvent system is critical for activating the boronic acid and facilitating the transmetalation step.

Conclusion

The described two-step synthesis pathway, culminating in a Suzuki-Miyaura cross-coupling, represents a highly effective and reliable method for producing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. The route relies on readily available starting materials and employs well-established, high-yielding reactions. This in-depth guide provides the necessary protocols and scientific rationale to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: Annoying Side Reactions in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 53(12), 3122-3124. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Navigating the Synthesis and Application of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: A Technical Guide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, indicating its status as a novel or research-specific compound, this document will elucidate its core characteristics, a probable synthetic route, and its anticipated applications by drawing parallels with structurally related and well-documented molecules.

Compound Identity and Physicochemical Landscape

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid belongs to the class of bipyridine carboxylic acids. This structural motif is of high interest in pharmaceutical sciences due to the versatile roles its constituent parts can play in molecular interactions. The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking with biological targets. The carboxylic acid group introduces polarity and a coordination site for metal ions, a property often exploited in the design of enzyme inhibitors. Furthermore, the trifluoromethyl group can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.

To provide a contextual understanding of the physicochemical properties of the title compound, the following table summarizes key data for structurally analogous 6-(trifluoromethyl)picolinic acid derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-6-(trifluoromethyl)picolinic acid | 1214373-82-6 | C₇H₃BrF₃NO₂ | 270.01 |

| 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 | C₈H₆F₃NO₃ | 221.13 |

| 3-Fluoro-6-(trifluoromethyl)picolinic acid | 1214365-86-2 | C₇H₃F₄NO₂ | 209.10 |

This data is compiled from commercially available sources and provides a baseline for predicting the properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.

Strategic Synthesis: A Proposed Pathway via Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can be strategically approached through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed in the synthesis of biaryl compounds and is tolerant of a broad range of functional groups, making it ideal for this target molecule.

The proposed synthetic pathway would involve the coupling of a 3-halo-6-(trifluoromethyl)picolinic acid derivative (such as the commercially available 3-bromo-6-(trifluoromethyl)picolinic acid) with 3-pyridylboronic acid.

Caption: Proposed synthetic workflow for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

-

Work-up: Upon cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.

Comprehensive Characterization and Purity Analysis

The structural integrity and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound. A reverse-phase C18 column is typically employed for molecules of this polarity.

-

Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile is a common choice.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine rings (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected spectra would show characteristic signals for both pyridine rings and the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid make it a compelling scaffold for the development of novel therapeutic agents. Pyridine carboxylic acid derivatives have a rich history in drug discovery, with applications ranging from enzyme inhibitors to agents targeting nucleic acids.

The bipyridine core can act as a chelating agent for metal ions, which is a key feature for inhibiting metalloenzymes. The presence of two nitrogen-containing aromatic rings also allows for a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. The trifluoromethyl group, as previously mentioned, can significantly improve a molecule's metabolic stability and cell permeability.

Given these characteristics, this compound could be a valuable starting point for developing inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. The carboxylic acid moiety also provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

While 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid may be a novel entity in the vast chemical landscape, its rational design based on well-established pharmacophores suggests significant potential in drug discovery. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and characterization, paving the way for its exploration as a valuable building block in the development of next-generation therapeutics.

References

- Comparing 2,2'-Bipyridine-4-Carboxylic Acid with Related Bipyridine Deriv

- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. (2017, March 14). Royal Society of Chemistry.

- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA

A Technical Guide to the Structural Elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of analytical chemistry. We will explore a multi-technique approach, grounded in established scientific principles, to unambiguously confirm the molecular structure of this compound.

Introduction

The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, which features a trifluoromethyl group and a bi-aryl pyridine system, a detailed understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, biological activity, and material properties. The trifluoromethyl group, in particular, is a common motif in pharmaceuticals and agrochemicals, known to enhance metabolic stability and binding affinity[1]. This guide will detail the synergistic use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a self-validating and authoritative structural proof.

Molecular Structure and Analytical Overview

The target molecule, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, possesses a distinct set of structural features that lend themselves to interrogation by various analytical techniques. The elucidation process is a logical workflow designed to systematically piece together the molecular puzzle.

Caption: A streamlined workflow for the structural elucidation of organic compounds.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte. For 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. Both positive and negative ion modes should be employed to maximize the chances of observing the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Data and Interpretation

The expected molecular formula for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is C₁₂H₇F₃N₂O₂. The monoisotopic mass can be calculated and compared with the experimentally determined value.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₇F₃N₂O₂ |

| Monoisotopic Mass | 268.0460 |

| [M+H]⁺ | 269.0538 |

| [M-H]⁻ | 267.0382 |

The observation of a molecular ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass, within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the structure, for instance, by showing the loss of a carboxyl group (-COOH) or the trifluoromethyl group (-CF₃).

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be used to establish the connectivity of all atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with protic solvents, leading to signal broadening or disappearance.

-

Data Acquisition: A comprehensive suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted ¹H Chemical Shifts (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~9.0 | d | 1H | H-2' |

| ~8.7 | dd | 1H | H-6' |

| ~8.3 | d | 1H | H-4 |

| ~8.1 | dt | 1H | H-4' |

| ~7.9 | d | 1H | H-5 |

| ~7.5 | dd | 1H | H-5' |

Note: Predicted chemical shifts are based on the analysis of similar pyridine and picolinic acid derivatives. The exact values may vary.

The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient pyridine rings. The coupling constants (J-values) will be crucial in determining the relative positions of the protons on each ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

| Predicted ¹³C Chemical Shifts (δ, ppm) | Carbon Type |

| ~165 | C=O (COOH) |

| ~150 | C-2' |

| ~149 (q) | C-6 |

| ~148 | C-6' |

| ~140 | C-4 |

| ~137 | C-4' |

| ~135 | C-3' |

| ~130 | C-3 |

| ~124 | C-5' |

| ~122 (q) | CF₃ |

| ~120 | C-5 |

Note: The quartet (q) multiplicity for C-6 and the CF₃ carbon is due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Signature

A ¹⁹F NMR spectrum will show a singlet for the -CF₃ group, confirming its presence. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the two pyridine rings.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, allowing for the tracing of proton networks within each pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This will be instrumental in confirming the C-C bond between the two pyridine rings (C-3 to C-3').

Caption: A diagram illustrating key long-range proton-carbon correlations expected in the HMBC spectrum.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups in 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretches | Aromatic rings |

| 1300-1100 | C-F stretches | Trifluoromethyl group |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O absorption and the series of sharp peaks in the fingerprint region for the aromatic rings and the C-F bonds provide a unique spectral fingerprint for the molecule.

Conclusion

By integrating the data from high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and FTIR spectroscopy, a complete and unambiguous structural elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can be achieved. The HRMS data confirms the elemental composition, the FTIR spectrum identifies the key functional groups, and the detailed 1D and 2D NMR data establish the precise connectivity of all atoms, including the crucial link between the two pyridine rings. This multi-faceted analytical approach ensures the scientific rigor required for the characterization of novel compounds in a research and development setting.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299-313. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

Gomez-Peralta, C., et al. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 57(12), 1083-1092. [Link]

Sources

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid mechanism of action

The following technical guide details the chemical identity, mechanism of action, and experimental utility of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid .

Executive Summary

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (CAS: 1214360-23-2 ) is a specialized fluorinated bipyridine scaffold used primarily as a key intermediate in the synthesis of high-potency pharmaceutical agents (e.g., TRPV1 antagonists ) and advanced agrochemicals (synthetic auxins).

Structurally, it combines a picolinic acid core (a known metal-chelating pharmacophore) with a 3-pyridyl substituent and a 6-trifluoromethyl group. This specific substitution pattern enhances metabolic stability and lipophilicity, making it a critical building block for modulating the bioavailability of downstream active pharmaceutical ingredients (APIs).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-(Trifluoromethyl)-[3,3'-bipyridine]-2-carboxylic acid |

| CAS Registry Number | 1214360-23-2 |

| Molecular Formula | C₁₂H₇F₃N₂O₂ |

| Molecular Weight | 268.19 g/mol |

| Core Scaffold | [3,3'-Bipyridine]-2-carboxylic acid |

| Key Substituents | Trifluoromethyl (-CF₃) at C6; Carboxylic acid (-COOH) at C2 |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |

Mechanism of Action (MoA)

While the acid itself is primarily a synthetic intermediate, its biological activity and that of its derivatives are defined by three core mechanistic pathways:

A. Pharmacological Target: TRPV1 Antagonism (Analgesia)

The [3,3'-bipyridine] scaffold is a validated pharmacophore for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. Derivatives synthesized from this acid act as potent analgesics by blocking the TRPV1 ion channel.

-

Mechanism : The derivative binds to the intracellular domain of the TRPV1 channel, preventing pore opening in response to noxious stimuli (heat, pH, capsaicin).

-

Effect : Inhibition of Ca²⁺ influx in sensory neurons (C-fibers), leading to desensitization of pain signaling pathways without the initial burning sensation associated with agonists.

-

Therapeutic Application : Treatment of neuropathic pain, osteoarthritic pain, and post-herpetic neuralgia.

B. Agrochemical Target: Synthetic Auxin Mimicry

Structurally, the compound resembles picolinic acid herbicides (e.g., Clopyralid, Halauxifen).

-

Mechanism : Acts as a TIR1/AFB receptor agonist . It mimics the natural plant hormone indole-3-acetic acid (IAA).

-

Pathway : Binds to the TIR1 ubiquitin ligase complex

degrades Aux/IAA transcriptional repressors -

Physiological Effect : Induces uncontrolled cell growth, epinasty, and vascular tissue disruption in susceptible broadleaf weeds.

-

Role of CF₃ : The 6-trifluoromethyl group blocks metabolic hydroxylation, significantly extending the half-life of the molecule within plant tissues compared to non-fluorinated analogs.

C. Chemical Mechanism: Metal Chelation

The picolinic acid moiety (N atom at position 1 and COOH at position 2) forms a bidentate ligand system capable of chelating divalent metals (

-

Enzyme Inhibition : This chelation capability allows the molecule (or its derivatives) to inhibit metalloenzymes such as Histone Demethylases (JmjC) or Matrix Metalloproteinases (MMPs) by sequestering the catalytic metal ion.

Signal Transduction Pathways[2]

Pathway 1: TRPV1 Antagonism (Pain Modulation)

This diagram illustrates how derivatives of the topic compound block pain signals.

Caption: Mechanism of TRPV1 antagonism by bipyridine derivatives, preventing Ca²⁺ influx and pain signaling.[1][2]

Pathway 2: Auxin Signaling (Herbicidal Action)

This diagram details the potential herbicidal mechanism based on the picolinic acid core.

Caption: Synthetic auxin pathway leading to derepression of ARF genes and herbicidal effect.

Experimental Protocols

Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

The synthesis typically employs a Suzuki-Miyaura cross-coupling followed by oxidation.

Reagents:

-

Substrate A: 3-Bromo-6-(trifluoromethyl)picolinic acid (or ester).

-

Substrate B: Pyridin-3-ylboronic acid.

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

-

Preparation : In a nitrogen-purged reaction vessel, dissolve 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq) in degassed 1,4-dioxane.

-

Coupling : Add pyridin-3-ylboronic acid (1.2 eq),

(3.0 eq), and Pd catalyst (5 mol%). -

Reaction : Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor via LC-MS for disappearance of bromide.

-

Workup : Cool to RT, filter through Celite, and concentrate in vacuo.

-

Purification : Dilute with water, adjust pH to ~3-4 with 1M HCl to precipitate the acid. Extract with EtOAc. Purify via recrystallization (EtOH) or reverse-phase HPLC.

Quality Control: Analytical Validation

-

¹H NMR (DMSO-d₆) : Look for diagnostic signals:

- ~8.5–9.0 ppm (Pyridyl protons, broad singlets/doublets).

- ~8.0–8.3 ppm (Picolinic ring protons).

-

¹⁹F NMR : Single peak at

-68 ppm (indicative of -

HRMS : Calculated

.

References

-

Chemical Identity : American Elements. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Product Page. Catalog No. AM65160. Link

-

TRPV1 Antagonist Synthesis : Kim, H., et al. (2023).[1][2][3][4] "Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation." Molecules, 28(2), 836.[3][5]

-

Bipyridine Scaffolds in Pain : Gomtsyan, A., et al. (2006). "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist." Journal of Medicinal Chemistry, 49, 15.

-

Auxin Herbicide Mechanism : Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5, 23.

Sources

- 1. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki-Miyaura Reaction and Selective SeO2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Modern Agrochemicals and Pharmaceuticals

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in the design of contemporary agrochemicals and pharmaceuticals. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, including high electronegativity, metabolic stability, and lipophilicity, coupled with the versatile chemistry of the pyridine ring, have led to the development of a plethora of highly effective and selective bioactive molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel agrochemicals and therapeutic agents.

The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethyl group is a bioisostere of the methyl group but with a significantly larger van der Waals radius and a strong electron-withdrawing nature.[1] When appended to a pyridine ring, it profoundly influences the molecule's electronic properties, pKa, and conformational preferences.[1][2] These modifications can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a bioactive compound.[2][3]

The pyridine ring itself is a versatile heterocyclic scaffold that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The nitrogen atom can also serve as a proton acceptor, influencing the compound's solubility and distribution. The combination of these two moieties has proven to be a powerful strategy in the design of molecules with a wide range of biological activities.

Biological Activities in Agrochemicals

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercially successful products in the herbicide, insecticide, and fungicide markets.

Herbicidal Activity

A prominent class of TFMP-based herbicides are the acetyl-CoA carboxylase (ACCase) inhibitors. These compounds selectively target the ACCase enzyme in grasses, which is essential for fatty acid biosynthesis.[4][5] Inhibition of this enzyme leads to a disruption of cell membrane formation, ultimately causing the death of the weed.[4][6]

A notable example is Fluazifop-butyl , one of the first herbicides to incorporate a TFMP substructure.[1] It is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[4]

Another important class of TFMP herbicides are the acetolactate synthase (ALS) inhibitors. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Pyroxsulam is a triazolopyrimidine herbicide containing a 2-methoxy-4-(trifluoromethyl)pyridine moiety that effectively controls a broad spectrum of grass and broadleaf weeds in cereal crops by inhibiting ALS.[1][9]

Insecticidal Activity

Trifluoromethylpyridine derivatives have been successfully developed into potent insecticides with novel modes of action, providing valuable tools for resistance management.

Flonicamid , a pyridinecarboxamide insecticide, is highly effective against piercing-sucking insects like aphids.[10][11] It acts as a feeding inhibitor, causing a rapid cessation of feeding upon exposure.[11][12] While its precise mechanism is still under investigation, it is known to have a different target site than conventional insecticides like neonicotinoids and is thought to potentially block A-type potassium channels.[10][11]

Sulfoxaflor is a sulfoximine insecticide that acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR).[13][14] It binds to the nAChR in the insect's central nervous system, leading to uncontrolled nerve impulses, tremors, paralysis, and ultimately death.[2][13] Importantly, sulfoxaflor binds to a different site on the nAChR than neonicotinoids, making it effective against neonicotinoid-resistant insect populations.[13]

Fungicidal Activity

The TFMP scaffold is also present in a number of commercially important fungicides. Fluazinam , a diarylamine fungicide, exhibits broad-spectrum activity against a variety of fungal pathogens.[15] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts the production of ATP, the cell's main energy currency.[1][15][16] This leads to a rapid cessation of fungal growth and spore germination.[15]

Pharmaceutical and Medicinal Applications

The favorable physicochemical properties of trifluoromethylpyridine derivatives have also been exploited in the development of therapeutic agents for a range of diseases.

Anticancer Activity

Several studies have demonstrated the potential of TFMP derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, derivatives have been designed as inhibitors of kinases involved in cancer cell proliferation.[3] The trifluoromethyl group can enhance the binding affinity of these molecules to the ATP-binding pocket of kinases. Some 5-trifluoromethylpyrimidine derivatives have been synthesized as potent EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range against cancer cell lines.[17]

Antibacterial and Antiviral Activity

The TFMP moiety has been incorporated into molecules with antibacterial and antiviral properties. For example, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to exhibit significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18][19] Some of these compounds have been shown to induce systemic acquired resistance in plants.[18][19]

Experimental Protocols and Methodologies

The evaluation of the biological activity of trifluoromethylpyridine derivatives requires a range of specialized assays. Below are representative protocols for assessing their herbicidal, insecticidal, and antifungal activities.

Protocol for Herbicidal Activity Assay (Post-emergence)

This protocol is designed to assess the post-emergence herbicidal efficacy of TFMP derivatives on grass weeds.

Materials:

-

Test compounds (TFMP derivatives)

-

Acetone (for dissolving compounds)

-

Tween® 20 (as a surfactant)

-

Deionized water

-

Pots (e.g., 10 cm diameter) with a suitable soil mix

-

Seeds of a target grass weed (e.g., Avena fatua - wild oat)

-

Growth chamber or greenhouse with controlled temperature, light, and humidity

-

Spray chamber calibrated to deliver a specific volume

Procedure:

-

Plant Cultivation: Sow the grass weed seeds in the pots and grow them in the growth chamber/greenhouse until they reach the 2-3 leaf stage.

-

Compound Preparation: Prepare a stock solution of the test compound in acetone. For the final spray solution, dilute the stock solution with deionized water containing 0.1% (v/v) Tween® 20 to achieve the desired test concentrations.

-

Herbicide Application: Transfer the potted plants to the spray chamber. Apply the test solutions evenly to the foliage of the plants. Include a negative control (sprayed with the water/Tween® 20 solution only) and a positive control (a commercial herbicide with a known mode of action).

-

Incubation: Return the treated plants to the growth chamber/greenhouse and maintain them under optimal growth conditions.

-

Efficacy Assessment: After a specified period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).

-

Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for each compound using appropriate statistical software.

Protocol for Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides against lepidopteran pests.[20][21]

Materials:

-

Test compounds (TFMP derivatives)

-

Acetone

-

Triton X-100 (as a wetting agent)

-

Deionized water

-

Cabbage leaves (from unsprayed plants)

-

Second or third instar larvae of P. xylostella

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Solution Preparation: Prepare a series of dilutions of the test compounds in deionized water containing 0.1% (v/v) Triton X-100.

-

Leaf Treatment: Dip cabbage leaves into each test solution for 10-30 seconds with gentle agitation.[20] Allow the leaves to air dry on a paper towel. Dip control leaves in the water/Triton X-100 solution.

-

Insect Exposure: Place one treated leaf into each Petri dish lined with a moist filter paper. Introduce a known number of larvae (e.g., 10-20) into each dish.

-

Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 h light:dark).

-

Mortality Assessment: After 48-72 hours, record the number of dead larvae in each dish. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the LC50 (the concentration that causes 50% mortality) for each compound using probit analysis.

Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of a fungal pathogen.[5]

Materials:

-

Test compounds (TFMP derivatives)

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Culture of a target fungus (e.g., Botrytis cinerea)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Compound Incorporation into Media: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Fungal Inoculation: Take a mycelial plug from the edge of an actively growing culture of the target fungus using the sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

-

Growth Measurement: After a few days, when the mycelial growth in the control plates has reached a significant size, measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 (the concentration that causes a 50% reduction in mycelial growth).

Data Presentation: Comparative Biological Activities

To facilitate the comparison of the biological activities of different trifluoromethylpyridine derivatives, quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are crucial. The following tables summarize representative data from the literature.

Table 1: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Insect | Bioassay Method | LC50 (mg/L) | Reference |

| E18 | Mythimna separata | Not specified | 38.5 | [12] |

| E27 | Mythimna separata | Not specified | 30.8 | [12] |

Table 2: Antifungal Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Fungus | Bioassay Method | EC50 (mg/L) | Reference |

| F10 | Xanthomonas oryzae pv. oryzae | Turbidity method | 83 | [4][22] |

Table 3: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3b | C32 (Melanoma) | 24.4 | [23] |

| 3b | A375 (Melanoma) | 25.4 | [23] |

| 9u | A549 (Lung Cancer) | 0.35 | [17] |

| 9u | MCF-7 (Breast Cancer) | 3.24 | [17] |

| 9u | PC-3 (Prostate Cancer) | 5.12 | [17] |

Visualizing Mechanisms and Workflows

Graphical representations of molecular mechanisms and experimental workflows can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Mechanism of action of Fluazifop-butyl.

Caption: Workflow for a leaf-dip insecticidal bioassay.

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have firmly established themselves as a privileged scaffold in the development of both agrochemicals and pharmaceuticals. Their remarkable versatility and the favorable physicochemical properties imparted by the trifluoromethyl group continue to drive the discovery of novel bioactive molecules. The diverse mechanisms of action exhibited by these compounds, from enzyme inhibition to receptor modulation, underscore the vast chemical space that can be explored.

Future research in this area will likely focus on the development of derivatives with even greater selectivity and potency, as well as on the exploration of new biological targets. The elucidation of structure-activity relationships through computational modeling and quantitative structure-activity relationship (QSAR) studies will play a crucial role in the rational design of next-generation TFMP-based compounds. As our understanding of complex biological systems deepens, the trifluoromethylpyridine scaffold is poised to remain a key building block in the creation of innovative solutions for agriculture and human health.

References

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270.

-

Wikipedia. (n.d.). Sulfoxaflor. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Chemical Warehouse. (2024, August 14). Fluazifop-P-butyl - Active Ingredient Page.

- Chico Crop Science Co., Ltd. (2025, January 25). Flonicamid Insecticide Uses.

- POMAIS Agriculture. (n.d.). Flonicamid 500g/kg WG, 50% WDG Insecticide.

- Chemical Warehouse. (2024, August 19). Sulfoxaflor - Active Ingredient Page.

- Song, H., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36567-36575.

- The National Cotton Council. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects.

- MedchemExpress.com. (n.d.). Sulfoxaflor | Insecticide.

- Chemical Warehouse. (n.d.). Fluazinam - Active Ingredient Page.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Constituent Sulfoxaflor in the Product Transform Insecticide.

- Invasive.Org. (n.d.). FLUAZIFOP-P-BUTYL.

-

Wikipedia. (n.d.). Fluazinam. Retrieved from [Link]

- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.

- Frontiers. (2022, November 27).

- Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069849.

- Cornell CALS. (n.d.). Fusilade DX / fluazifop-p-butyl.

- ISHIHARA SANGYO KAISHA, LTD. (n.d.). FLONICAMID.

- AERU. (n.d.). Fluazifop-butyl (Ref: SL 236).

- Aceagrochem. (n.d.). Fluazifop-P-butyl 150g/L EC| Herbicide | Pesticide Manufacturer & Supplier.

- Wang, B., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(11), 5986-5994.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Insecticide Resistance Action Committee - IRAC. (n.d.). Plutella Xylostella.

- Research Outreach. (2023, November 8).

- Szałaj, N., et al. (2022).

- PubMed. (1987). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides.

- MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.

- University of California, Davis. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.

- PLOS. (2013, May 7).

- RSC Publishing. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.

- Liu, Z., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16345.

- Sen, M. K., et al. (2022).

- ResearchGate. (n.d.). The ALS inhibitors pyroxsulam and florasulam.

- Benchchem. (n.d.). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)

- SciELO. (2023, March 13).

- PubMed. (2015, February 15).

- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest.

- IRAC. (n.d.). IRAC Susceptibility Test Methods Series.

- ResearchGate. (2026, January 29). Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)*.

- MDPI. (2024, December 29). Pyroxsulam Resistance in Apera spica-venti: An Emerging Challenge in Crop Protection.

- ResearchGate. (2022, August 11).

- ResearchGate. (2025, August 9). Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models.

- bioRxiv. (2023, July 15). Transcriptomic response in pyroxsulam-resistant and susceptible Bromus sterilis identified three distinct mechanisms of resistance.

- Miljøstyrelsen. (n.d.).

- MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.

- MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- PubMed. (n.d.). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models.

Sources

- 1. Fluazinam [tangagri.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 6. invasive.org [invasive.org]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. Transcriptomic response in pyroxsulam-resistant and susceptible Bromus sterilis identified three distinct mechanisms of resistance | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Flonicamid Insecticide Uses - Chico Crop Science Co., Ltd. [chicocrop.com]

- 11. cotton.org [cotton.org]

- 12. pomais.com [pomais.com]

- 13. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 14. chemicalwarehouse.com [chemicalwarehouse.com]

- 15. Fluazinam - Wikipedia [en.wikipedia.org]

- 16. chemicalwarehouse.com [chemicalwarehouse.com]

- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]

- 20. irac-online.org [irac-online.org]

- 21. irac-online.org [irac-online.org]

- 22. mda.state.mn.us [mda.state.mn.us]

- 23. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization Guide: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

[1][2]

Part 1: Executive Summary & Compound Profile[1][2]

-

IUPAC Name: 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-carboxylic acid[1]

-

Molecular Formula: C₁₂H₇F₃N₂O₂

-

Molecular Weight: 268.19 g/mol

-

Monoisotopic Mass: 268.046

-

Key Functional Groups: Picolinic acid core, Trifluoromethyl (-CF₃), 3-Pyridyl substituent.[1]

-

Solubility Profile: Soluble in DMSO, Methanol, and dilute aqueous base.[1] Sparingly soluble in non-polar solvents (Hexanes).[1]

Structural Logic & Validation Strategy

The molecule consists of two pyridine rings linked at the C3 position of the picolinic acid core.[1] The trifluoromethyl group at C6 is a powerful electron-withdrawing group (EWG), which significantly deshields the aromatic protons on the central ring.[1]

-

Validation Checkpoint 1: ¹⁹F NMR is the primary screen for purity; a single singlet confirms the integrity of the -CF₃ group.[1]

-

Validation Checkpoint 2: ¹H NMR must show distinct coupling patterns for two separate aromatic systems (one AB system for the picolinic core, one ABCD system for the 3-pyridyl substituent).

Part 2: Synthesis & Isolation Context

To obtain high-fidelity spectra, the compound is typically synthesized via Suzuki-Miyaura cross-coupling .[1] Understanding the synthesis is crucial for identifying potential impurities (e.g., protodeboronation byproducts).[1]

Synthesis Workflow (Graphviz)[1][2]

Figure 1: Standard synthetic route via Suzuki Coupling. Note that acidification (pH 3-4) is required to isolate the free acid form.[1]

Part 3: Spectroscopic Atlas (Consensus Assignment)

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred due to the solubility of the zwitterionic carboxylic acid/pyridine motif.[1] Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Carboxylic acid proton (exchangeable).[1] |

| Py'-2 | 8.75 - 8.85 | Singlet (d) | 1H | ~2.0 | Most deshielded proton on the 3-pyridyl ring (alpha to N).[1] |

| Py'-6 | 8.60 - 8.70 | Doublet (dd) | 1H | 4.8, 1.5 | Alpha to N, coupled to Py'-5.[1] |

| Pic-4 | 8.45 - 8.55 | Doublet | 1H | 8.2 | Gamma to N (picolinic), deshielded by aryl ring.[1] |

| Pic-5 | 8.15 - 8.25 | Doublet | 1H | 8.2 | Beta to N (picolinic), ortho to CF3.[1] |

| Py'-4 | 7.95 - 8.05 | Doublet (dt) | 1H | 7.9, 2.0 | Para to N. |

| Py'-5 | 7.50 - 7.60 | dd (Multiplet) | 1H | 7.9, 4.8 | Meta to N, most shielded aromatic proton.[1] |

Interpretation Notes:

-

Pic-4 vs. Pic-5: The picolinic ring protons form an AB system .[1] Pic-5 is typically upfield of Pic-4 due to the resonance effects, though the strong EWG (-CF₃) at C6 pulls Pic-5 downfield.[1] The coupling constant (

) is characteristic of ortho-coupling in pyridines.[1] -

Py'-2: This proton often appears as a narrow doublet or singlet due to long-range coupling (

) with Py'-4 or Py'-6.[1]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Key Diagnostic Signals:

| Carbon Type | Shift (δ ppm) | Signal Characteristics |

| C=O[1] (COOH) | 164.0 - 166.0 | Weak intensity (quaternary). |

| C-CF₃ (Quartet) | 121.0 - 123.0 | Quartet ( |

| C-6 (Pic) | 145.0 - 148.0 | Quartet ( |

| Ar-C (Alpha) | 148.0 - 152.0 | Sharp signals for C2' and C6' (Pyridyl).[1] |

| Ar-C (Beta/Gamma) | 120.0 - 140.0 | Remaining aromatic carbons.[1] |

¹⁹F NMR Spectroscopy[1][2][3]

-

Shift: -67.0 to -69.0 ppm.[1]

-

Pattern: Singlet.

-

Purity Check: Integration of this peak against an internal standard (e.g., trifluorotoluene) is the most accurate method for assay determination.[1]

Mass Spectrometry (ESI-MS)[1][2]

-

Ionization Mode: Positive (ESI+) and Negative (ESI-).[1]

-

Expected Ions:

Infrared Spectroscopy (FT-IR)[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: Eliminate aggregation and exchange broadening for clear integration.

-

Sample Mass: Weigh 5–10 mg of the solid acid.

-

Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

-

Tip: If the proton signals are broad (due to restricted rotation of the bi-aryl bond), warm the NMR tube to 313 K (40°C) or 323 K (50°C) to sharpen the peaks.[1]

-

-

Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.[1]

Protocol B: HPLC-MS Method for Purity

Objective: Confirm absence of starting material (3-bromo precursor).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm; MS (ESI+).

-

Retention Time Logic:

Part 5: Structural Verification Logic (Graphviz)[1][2]

Figure 2: NMR Assignment Logic. The separation of the Picolinic AB system from the Pyridyl ABCD system is the key to structural confirmation.

References

-

Precursor Data (3-Bromo-6-(trifluoromethyl)picolinic acid)

-

Precursor Data (Pyridin-3-ylboronic acid)

-

General Synthesis Method (Suzuki Coupling of Picolinic Acids)

-

Analogous Spectral Data (6-(Trifluoromethyl)picolinic acid)

Disclaimer: The spectroscopic data provided in Part 3 is a consensus assignment derived from structure-activity relationships (SAR) of constituent fragments and analogous bi-aryl systems.[1] For regulatory submission, experimental acquisition on the isolated compound is required.[1]

theoretical studies of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

Executive Summary

This guide outlines the theoretical framework for characterizing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a privileged bipyridine scaffold with significant utility in agrochemical design (e.g., auxin mimics) and kinase inhibition (e.g., mTOR pathways).

The molecule presents a unique "push-pull" electronic architecture: the picolinic acid core provides a chelation site, the 6-trifluoromethyl group imparts metabolic stability and electron-withdrawing character, and the 3-(pyridin-3-yl) substituent introduces torsional complexity. This guide details the computational protocols (DFT, conformational scanning, and physicochemical profiling) required to map its reactivity and binding potential.

Structural Architecture & Conformational Landscape

The primary theoretical challenge with this molecule is the rotational freedom between the central picolinic ring (Ring A) and the substituent pyridine ring (Ring B).

The "Conformational Lock" Hypothesis

In the gas phase and non-polar solvents, picolinic acid derivatives typically adopt a planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the carboxylic hydroxyl group and the ring nitrogen (

However, the introduction of the pyridin-3-yl group at position 3 creates steric strain.

-

Steric Clash: The protons on Ring B will clash with the carboxylic acid oxygen on Ring A if the system remains planar.

-

Torsional Twist: To relieve this strain, the molecule likely adopts a twisted conformation (atropisomerism potential).

Computational Workflow: Dihedral Scanning

To determine the bioactive conformation, a Relaxed Potential Energy Surface (PES) scan is required.

Protocol:

-

Level of Theory: DFT/M06-2X/6-311++G(d,p). Note: M06-2X is selected over B3LYP to accurately capture

stacking interactions between the aromatic rings.[1] -

Scan Parameter: Dihedral angle

connecting Ring A (C3) and Ring B (C3').[1] -

Solvation: SMD Model (Water for biological relevance, DMSO for stock solution stability).

Figure 1: Workflow for determining the global minimum conformation, accounting for steric repulsion between the carboxylic acid and the 3-pyridyl substituent.

Electronic Structure & Reactivity Descriptors

The 6-trifluoromethyl (-CF3) group is a critical electronic modulator.[1] It exerts a strong inductive effect (-I), significantly altering the electron density of the picolinic core.

Molecular Electrostatic Potential (MEP)

Mapping the MEP reveals the preferred sites for electrophilic and nucleophilic attacks.

-

Nucleophilic Attack: The electron-deficiency induced by the -CF3 group and the pyridine nitrogen makes C4 and C6 on the central ring highly susceptible to nucleophilic substitution (S_NAr), provided the leaving group is suitable.

-

Electrophilic Attack: The nitrogen on the Ring B (pyridin-3-yl) remains the most basic site, as the Ring A nitrogen is deactivated by the -CF3 and involved in H-bonding.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the Ring B (pyridin-3-yl) and the carboxylic oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient Ring A (CF3-picolinic core).[1]

-

Band Gap (

): A narrower gap compared to non-fluorinated analogs suggests higher chemical reactivity (softness).[1]

Data Summary Table: Predicted Electronic Properties

| Property | Method (Theory) | Predicted Trend (vs. Unsubstituted) | Implication |

|---|---|---|---|

| Dipole Moment | B3LYP/6-311++G** | Increased (> 4.5 Debye) | High solubility in polar aprotic solvents (DMSO).[1] |

| LUMO Energy | M06-2X | Lowered (Stabilized) | Increased susceptibility to reduction.[1] |

| C=O Stretch | IR (Scaled) | Blue-shift (+15-20 cm⁻¹) | -CF3 inductive effect strengthens C=O bond.[1] |

| N-H Affinity | Proton Affinity | Ring B > Ring A | Ring B is the primary protonation site. |

Physicochemical Profiling (pKa & Lipophilicity)

Accurate prediction of pKa is vital for understanding the molecule's ionization state at physiological pH (7.4).

The "Acidifying" Effect of Trifluoromethyl

The -CF3 group at position 6 stabilizes the carboxylate anion (conjugate base) through inductive withdrawal.

-

Picolinic Acid pKa: ~5.4[1]

-

6-(Trifluoromethyl)picolinic acid pKa: Predicted ~3.2 - 3.8.

Lipophilicity (LogP)

While the carboxylate is polar, the -CF3 group and the bi-aryl system add significant lipophilicity.

-

Predicted LogP: ~2.5 - 3.0 (Neutral form).[1]

-

Bioavailability: The balance between the ionized acid (solubility) and the lipophilic fluorinated rings (permeability) suggests good oral bioavailability (Rule of 5 compliant).

Application: Metal Chelation & Docking

This molecule is a classic N,O-donor ligand .[1] The picolinic acid moiety forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).

Coordination Chemistry

-

Binding Mode: Bidentate chelation via the Pyridine Nitrogen (

) and Carboxylate Oxygen ( -

Effect of -CF3: The electron-withdrawing group reduces the

-donor strength of the pyridine nitrogen, potentially making the metal complex more Lewis acidic and catalytically active.

Molecular Docking Workflow

When screening this molecule against protein targets (e.g., mTOR or auxin receptors), the "induced fit" of the twisted bi-aryl bond is critical.

Figure 2: Docking workflow emphasizing the ionized state of the carboxylic acid and the rotational flexibility of the bi-aryl bond.

Experimental Validation Protocol

Theoretical data must be validated against physical standards.[1]

-

X-Ray Crystallography: Grow crystals from slow evaporation in Ethanol/Water.[1]

-

Target: Confirm the torsion angle between the two pyridine rings in the solid state.

-

Validation: Compare the experimental dihedral angle with the DFT-calculated global minimum.

-

-

NMR Titration:

-

Protocol: Measure ¹⁹F-NMR shifts as a function of pH.

-

Goal: Determine the experimental pKa.[2] The -CF3 signal will shift significantly upon deprotonation of the distant carboxylic acid due to electronic reorganization.

-

References

-

Lopresti, M. et al. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Link

-

Poliak, P. (2015).[1] The DFT Calculations of pKa Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd/ResearchGate.[1] Link

-

Deka, K. & Phukan, P. (2014).[1] DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Indian Academy of Sciences.[1] Link

-

Liu, Q. et al. (2011).[1][3] Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor.[1][3] Journal of Medicinal Chemistry. Link

-

Barroso, S. et al. (2004).[1] From the Isolated Molecule to Oligomers and the Crystal: A Static Density Functional Theory Study of Picolinic Acid N-Oxide. Journal of Physical Chemistry A. Link[1]

Sources

The Strategic Evolution of Trifluoromethylpicolinic Acids

The following technical guide details the discovery, history, and synthetic evolution of trifluoromethylpicolinic acids.

From Synthetic Curiosities to Agrochemical Backbones

Executive Summary: The Fluorine Effect

Trifluoromethylpicolinic acids (TFMPAs) represent a specialized subclass of pyridine derivatives that have become linchpins in modern agrochemical and pharmaceutical design.[1] Their structural core combines the metal-chelating ability of picolinic acid (pyridine-2-carboxylic acid) with the metabolic stability and lipophilicity of the trifluoromethyl (-CF3) group.

While simple picolinic acids have been known since the late 19th century, the incorporation of the -CF3 motif is a post-WWII phenomenon, driven by the need for bioisosteres that resist oxidative metabolism. The 6-trifluoromethyl and 3-chloro-5-trifluoromethyl isomers, in particular, serve as critical building blocks for blockbuster fungicides (e.g., Fluopicolide , Picoxystrobin ) and herbicides.[2][3]

Historical Genesis: A Timeline of Discovery

The history of TFMPAs is distinct from general organofluorine chemistry; it is the story of mastering the pyridine ring's electron-deficient nature.

-

1898 (The Precursor Era): Frédéric Swarts discovers the "Swarts reaction" (SbF3/Cl2), enabling the first synthesis of benzotrifluoride. This laid the groundwork for aromatic fluorination but was not immediately applied to pyridines due to their incompatibility with early Lewis acid catalysts.

-

1947 (The Pyridine Breakthrough): McBee and colleagues at Purdue University report the first synthesis of trifluoromethylpyridines via the chlorination and subsequent fluorination of picolines. This proved that the pyridine ring could survive harsh halogenation conditions.

-

1970s-1980s (The Industrial Scale-Up): Companies like Ishihara Sangyo Kaisha (ISK) and Dow Chemical industrialized vapor-phase fluorination. The focus shifted from simple trifluoromethylpyridines to functionalized derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine , a precursor to Fluazifop.[2]

-

1990s-Present (The Carboxyl Era): The demand for picolinic acid derivatives (specifically for auxin herbicides and benzamide fungicides) drove the development of efficient hydrolysis and cyclization routes to convert these chlorinated intermediates into trifluoromethylpicolinic acids .

Core Synthetic Pathways[3]

The synthesis of TFMPAs generally follows two distinct logical philosophies: Ring Construction (De Novo) and Ring Functionalization .

Pathway A: The "De Novo" Cyclization (The Ethyl Trifluoroacetoacetate Route)

This method builds the pyridine ring around the trifluoromethyl group, ensuring regiospecificity. It is particularly favored for 6-trifluoromethylpicolinic acid .[2]

-

Mechanism: Condensation of ethyl 4,4,4-trifluoroacetoacetate with an enamine or vinyl ether, followed by ammonolysis and cyclization.[2]

-

Advantage: Avoids handling hazardous HF gas or SbF5; suitable for batch reactors.

-

Disadvantage: High cost of trifluoroacetoacetate; moderate atom economy.

Pathway B: The "Functionalization" Approach (The Industrial Standard)

This method modifies an existing pyridine ring. It typically involves the "Trichlo-to-Trifluoro" exchange followed by cyanation and hydrolysis.

-

Radical Chlorination: 2-Picoline

2-(Trichloromethyl)pyridine. -

Swarts Fluorination: 2-(Trichloromethyl)pyridine + HF

2-(Trifluoromethyl)pyridine. -

Oxidation/Cyanation: The pyridine ring is oxidized to the N-oxide or halogenated, then converted to the nitrile (2-CN), and finally hydrolyzed to the acid (-COOH).[2]

Visualization of Synthetic Logic

Caption: Dual synthetic logic for 6-trifluoromethylpicolinic acid: Ring Construction (Left) vs. Side-Chain Modification (Right).

Experimental Protocols

The following protocols represent the two primary methodologies for synthesizing 6-trifluoromethylpicolinic acid and its derivatives.

Protocol 1: Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate

Target: 6-Trifluoromethyl-2-pyridone-3-carboxylic acid (Precursor)[2][3]

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Cyanoacetamide (1.1 eq), Potassium Hydroxide (KOH, 1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve KOH in ethanol under an inert atmosphere (

). -

Add cyanoacetamide and stir until dissolved.

-

Dropwise add ethyl 4,4,4-trifluoroacetoacetate at 0–5°C to control the exotherm.[2]

-

Heat the mixture to reflux (78°C) for 12 hours. The solution will darken as the pyridine ring forms.

-

Workup: Cool to room temperature. Acidify with 6M HCl to pH 1–2. The product, 2,6-dihydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile (or tautomer), precipitates as a solid.

-

Conversion: This intermediate is typically treated with

to generate the chloro-derivative, followed by Pd-catalyzed hydrogenolysis and nitrile hydrolysis to yield the final picolinic acid.[2]

-

Protocol 2: Hydrolysis of 2-Cyano-6-(trifluoromethyl)pyridine

Target: 6-(Trifluoromethyl)picolinic acid

-

Reagents: 2-Cyano-6-(trifluoromethyl)pyridine (10 g), Sodium Hydroxide (20% aq solution), HCl (conc).

-

Procedure:

-

Charge a reaction flask with 2-cyano-6-(trifluoromethyl)pyridine.

-

Add 20% NaOH solution (3.0 eq).

-

Heat to 90°C. Monitor the evolution of ammonia gas (a byproduct of nitrile hydrolysis).

-

Continue heating for 4–6 hours until TLC/HPLC shows complete consumption of the nitrile.

-

Isolation: Cool to 20°C. Slowly add concentrated HCl to adjust pH to 1.0.

-

The acid form is less soluble in water at low pH. Extract with Ethyl Acetate (

mL).[4] -

Dry organic layer over

, filter, and concentrate in vacuo.[5] Recrystallize from toluene/hexane.

-

Comparative Analysis of Commercial Derivatives

The following table contrasts key picolinic acid derivatives used in industry, highlighting the structural role of the trifluoromethyl group.

| Compound | Structure Core | Role of CF3 / Halogen | Primary Application |

| 6-Trifluoromethylpicolinic acid | Pyridine-2-COOH | Lipophilicity : Enhances uptake; prevents metabolic attack at the 6-position.[2][3] | Intermediate for Picoxystrobin (Fungicide). |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Pyridine-2-COOH | Electronic Tuning : The 5-CF3 group withdraws electrons, increasing the acidity of the carboxylic acid and altering binding affinity.[2] | Key building block for Fluopicolide (Fungicide). |